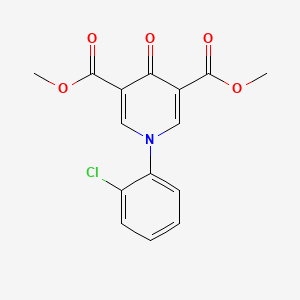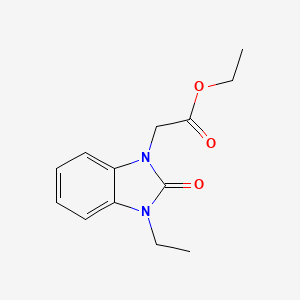
dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Clocinizine, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the family of pyridinecarboxylic acid derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. This, in turn, helps to reduce inflammation and prevent the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain cytokines that are involved in the inflammatory response. It has also been found to inhibit the production of certain enzymes that are involved in the formation of blood clots. Additionally, it has been shown to have a positive effect on blood circulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to reduce inflammation and prevent the formation of blood clots. This makes it an ideal compound for studying the effects of inflammation and thrombosis on various biological systems. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate. One of the most promising areas of study is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it may be possible to develop new drugs based on the structure of this compound that exhibit even greater anti-inflammatory and anti-thrombotic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-thrombotic effects. It has also been found to have a positive effect on blood circulation and can help prevent blood clots.
Eigenschaften
IUPAC Name |
dimethyl 1-(2-chlorophenyl)-4-oxopyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14(19)9-7-17(12-6-4-3-5-11(12)16)8-10(13(9)18)15(20)22-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOAMTWFHCREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-pyridinyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4443725.png)
![N-(3-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443727.png)
![4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4443743.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4443750.png)
![N-(2-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443765.png)

![3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![N-(4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443789.png)
![(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine](/img/structure/B4443813.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4443816.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)

![N-benzyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4443833.png)

